molecular formula C9H9NO B1336126 5-Methylindolin-2-one CAS No. 3484-35-3

5-Methylindolin-2-one

Cat. No. B1336126
CAS RN: 3484-35-3
M. Wt: 147.17 g/mol
InChI Key: HXQDSHSATAEREW-UHFFFAOYSA-N
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Description

5-Methylindolin-2-one is an organic compound with the molecular formula C9H9NO . It is a solid substance that appears white or pale yellow . It is commonly used as an intermediate in organic synthesis .


Synthesis Analysis

5-Methylindolin-2-one is typically synthesized through chemical methods . A common synthesis method involves reacting an appropriate amount of acetic anhydride with methylbenzylamine in the presence of indole alkaloids, then removing the phenyl ring in the product to obtain 5-Methylindolin-2-one .


Molecular Structure Analysis

The molecular weight of 5-Methylindolin-2-one is 147.18 . Its InChI code is 1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-5,10-11H,1H3 .


Physical And Chemical Properties Analysis

5-Methylindolin-2-one is a solid substance that appears white or pale yellow . It has a molecular weight of 147.18 and a density of 1.155±0.06 g/cm3 (Predicted) . It has a melting point of 52-55°C (lit.) and a boiling point of 176-178°C17mm Hg (lit.) . Its flash point is 109.2 °C .

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Derivatives Synthesis : 5-Methylindolin-2-one derivatives are synthesized and characterized in various studies. These derivatives have been explored for their potential in pharmacological applications, particularly in the synthesis of antihypertensive drugs. The studies provide detailed characterizations using methods like UV, GC/MS, IR, and NMR, enhancing our understanding of these compounds (Peyrot et al., 2001).

  • Oxidation Processes and Kinetics : The oxidation of 1-amino-2-methylindoline, a closely related compound, has been extensively studied. These studies are crucial for understanding the chemical behavior and potential applications of 5-Methylindolin-2-one in various chemical reactions, especially in the context of the Raschig process (Elkhatib et al., 2002).

Chemical Structure Analysis

  • Crystal Structure Investigations : Research on the crystal structure of derivatives of 5-Methylindolin-2-one, such as 3-hydroxyimino-1-methylindolin-2-one, provides insights into the molecular geometry and intermolecular interactions. These studies are essential for understanding the compound's physical properties and potential applications in materials science (Miao et al., 2011).

  • Pharmacological Properties and Drug Synthesis : Research on compounds like SB-243213, which includes 5-Methylindolin-2-one structures, shows significant pharmacological properties. These studies contribute to our understanding of the compound's role in drug development, particularly in the context of anxiolytic and psychotropic medications (Wood et al., 2001).

Applications in Electrochemistry and Pharmacokinetics

  • Electrochemical Reactors : The reduction of N-nitroso-2-methylindoline, a related compound, in electrochemical reactors has been studied. This research is critical for understanding the electrochemical properties of 5-Methylindolin-2-one and its potential applications in electrochemical synthesis and reactors (Weise et al., 1986).

  • -one derivatives (Damaj et al., 1990).

Anti-Inflammatory and Analgesic Properties

  • Novel Anti-Inflammatory Compounds : Research on new compounds like 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one demonstrates significant anti-inflammatory and analgesic activities, highlighting the potential of 5-Methylindolin-2-one derivatives in developing non-ulcerogenic treatments for chronic inflammatory diseases (dos Santos et al., 2010).

Computational Chemistry and Molecular Interaction Studies

  • Computational Chemistry Analysis : Studies focusing on the computational chemistry of various derivatives, including those of 5-Methylindolin-2-one, offer insights into their molecular stability, energy, and heat of formation. This research is crucial for predicting the behavior and applications of these compounds in various fields (Bassyouni et al., 2012).

Kinetics and Mechanism of Oxidation Reactions

  • Oxidation Reaction Kinetics : The kinetics and mechanism of the oxidation of 2-methylindole, closely related to 5-Methylindolin-2-one, have been studied. These findings are significant for understanding the reactivity and potential applications of 5-Methylindolin-2-one in chemical synthesis and industrial processes (Amer, 2020).

Safety And Hazards

5-Methylindolin-2-one is classified under the GHS07 pictogram with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

5-Methylindolin-2-one is commonly used as an intermediate in organic synthesis . It can be used to synthesize various indole derivatives, which have significant applications in the pharmaceutical and chemical industries . It can also be used to synthesize natural products, organic heterocyclic compounds, and heterocyclic nitrogen ligands . Therefore, its future directions are likely to continue in these areas.

properties

IUPAC Name

5-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQDSHSATAEREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416041
Record name 5-Methylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylindolin-2-one

CAS RN

3484-35-3
Record name 5-Methyloxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3484-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Methylisatin (15.0 g) and 60 mL of hydrazine hydrate were heated to 140-160° C. for 4 hours. Thin layer chromatography (ethyl acetate:hexane 1:2, silica gel) showed no starting material remaining. The reaction mixture was cooled to room temperature, poured into 300 mL of ice water, and acidified to pH 2 with 6 N hydrochloric acid. After standing at room temperature for 2 days, the precipitate was collected by vacuum filtration, washed with water, and dried under vacuum to give 6.5 g (47%) of 5-methyl-2-oxindole.
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15 g
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ethyl acetate hexane
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Synthesis routes and methods II

Procedure details

A mixture of 5-methylisatin (15.0 g) and 60 ml of hydrazine hydrate was stirred at 140-160° C. for 4 hours. The reaction mixture was cooled to room temperature, poured into 300 ml of ice water and acidified to pH 2 with 6 N hydrochloric acid. After standing at room temperature for 2 days, a precipitate formed which was collected by vacuum filtration, washed with water and dried under vacuum to give 6.5 g (47% yield) of 5-methyl-2-oxindole.
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15 g
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reactant
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60 mL
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[Compound]
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ice water
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300 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
A Qasem Ali, NE Eltayeb, SG Teoh… - … Section E: Structure …, 2011 - scripts.iucr.org
… 1), the dihedral angle between the nine-membered 5-methylindolin-2-one ring system and the benzene ring is 10.21 (7). The atoms C8 in the 5-methylindolin-2-one ring and C10 in the …
Number of citations: 15 scripts.iucr.org
JL Dos Santos, R Chelucci, R Chiquetto, MC Chung… - Molecules, 2010 - mdpi.com
The new compound 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one (1), designed using the prodrug approach, was easily obtained in 85% yield and characterized by nuclear …
Number of citations: 4 www.mdpi.com
HAA Abdel El‐wahab, AK Hamdy… - Journal of …, 2021 - Wiley Online Library
The known Schiff base compound, (E)1‐benzyl‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin‐2‐one, was prepared as before by reacting 1‐benzyl‐5‐methylindoline‐2,3‐dione with 4‐…
Number of citations: 1 onlinelibrary.wiley.com
C Liang, J Xia, D Lei, X Li, Q Yao, J Gao - European journal of medicinal …, 2014 - Elsevier
… to the MTT assay on five different human cancer cell lines (ie HeLa, SGC-7901, HepG2, U251, and A549), with compound 3b 3,3′-(hydrazine-1,2-diylidene)bis (5-methylindolin-2-one) …
Number of citations: 143 www.sciencedirect.com
IA Seliem, SS Panda, AS Girgis, QL Tran… - …, 2022 - Wiley Online Library
… Among all, compound 17 f (3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-1-((1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methylindolin-2-one) exhibits …
B Cao, LY Mei, XG Li, M Shi - RSC advances, 2015 - pubs.rsc.org
… into multi-spirooxindole compound 5 with multiple chiral centers in 76% yield and 74% ee value through a simple treatment with 1-benzyl-3-isothiocyanato-5-methylindolin-2-one 4 in …
Number of citations: 29 pubs.rsc.org
S Wang, Y Zhao, W Zhu, Y Liu, K Guo… - Archiv der …, 2012 - Wiley Online Library
… Interestingly, compound 5i, possessing 5-methylindolin-2-one ring and phenyl ring without substitutions, exhibited the most potent cytotoxicity against MDA-MB-231 cancer cell line. …
Number of citations: 54 onlinelibrary.wiley.com
NG Kandile, HT Zaky, YG Saleh… - Journal of Enzyme …, 2013 - Taylor & Francis
New furanone derivatives incorporating the indolin-2-one moiety 3 were prepared via the Perkin reaction of isatins 1 with aroylpropionic acids 2 under conventional conditions or …
Number of citations: 8 www.tandfonline.com
R Munusamy, KS Dhathathreyan… - Journal of the …, 2001 - pubs.rsc.org
… The involvement of 1,3-dibenzyl-5-methylindolin-2-one 7f in … of 1,3-dibenzyl-5-methylindolin-2-one 7f on the anodic peak … with 1,3-dibenzyl-5-methylindolin-2-one intermediate, 7f, and …
Number of citations: 22 pubs.rsc.org
S Wang, Y Zhao, G Zhang, Y Lv, N Zhang… - European journal of …, 2011 - Elsevier
A series of novel 4-thiazolidinone and indolin-2-one hybrid derivatives 5a–5s and 10a–10s have been designed and synthesized and their cytotoxic activities were evaluated in vitro …
Number of citations: 138 www.sciencedirect.com

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